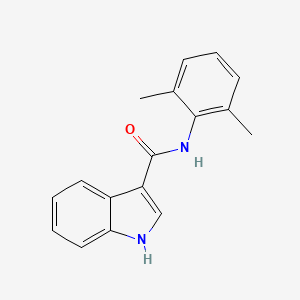

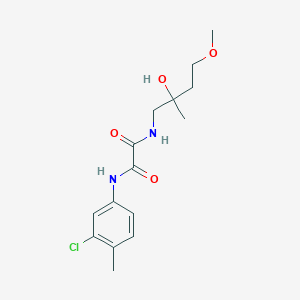

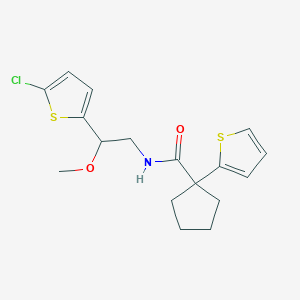

![molecular formula C18H20N6OS B2802226 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone CAS No. 2320889-04-9](/img/structure/B2802226.png)

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .Chemical Reactions Analysis

A new series of compounds were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 . All the newly synthesized compounds were tested for their antiviral and antitumoral activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were reported in a study . The compound was a white solid with a 1H NMR (300 MHz, DMSO-d6) spectrum showing various peaks . The mass spectral analysis of a similar compound showed a molecular ion peak at m/z 445 .Scientific Research Applications

Chemical Synthesis and Biological Activity

Research into triazolo-thiadiazine derivatives has uncovered compounds with promising in vitro anticoronavirus and antitumoral activity , suggesting a potential for therapeutic application in antiviral and cancer treatments. These compounds were synthesized through a process starting with 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, indicating the relevance of triazole derivatives in medicinal chemistry (Parameshwara Chary Jilloju et al., 2021).

A study on pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines revealed the synthesis of new compounds containing naphtofuran moiety, emphasizing the versatility of these heterocyclic compounds in generating diverse molecular structures that could have various biological activities (A. Abdelhamid et al., 2012).

Research into 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines has indicated some derivatives show activity in tests predictive of anxiolytic activity, suggesting potential for psychiatric or neurological applications. This also highlights the exploration of triazolo-pyridazines in the search for new therapeutic agents (J. D. Albright et al., 1981).

Advanced Materials and Chemical Synthesis

The synthesis of pyrido[2,3‐d]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety showcased the development of novel compounds with potential for antimicrobial activity, illustrating the application of such chemical frameworks in developing agents against bacterial and fungal species (H. Abdel‐Aziz et al., 2008).

A study focusing on the regio- and diastereoselective synthesis of triazolo[3,4-b]thiadiazin-6-ols and related compounds demonstrates the chemical versatility and potential utility of these structures in creating complex molecules, which could have various industrial and pharmaceutical applications (Mahsa Mohammadlou et al., 2022).

Future Directions

properties

IUPAC Name |

(3-methylsulfanylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6OS/c1-26-15-5-2-4-14(12-15)18(25)23-9-3-8-22(10-11-23)17-7-6-16-20-19-13-24(16)21-17/h2,4-7,12-13H,3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWISYFJREUJJBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

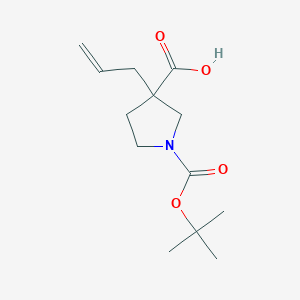

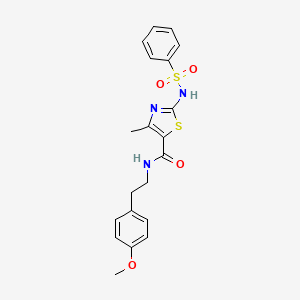

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate](/img/structure/B2802144.png)

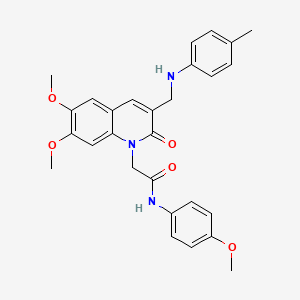

![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride](/img/structure/B2802156.png)

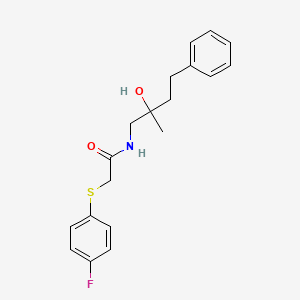

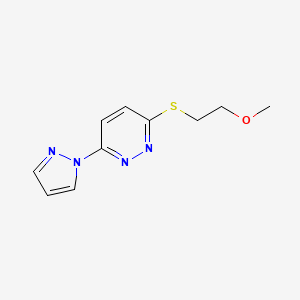

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2802158.png)